(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C18H13ClN2O4 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 356.0563846 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
The study by Hocková et al. (2003) explores the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, revealing their significant inhibitory effect on retrovirus replication in cell culture. This suggests potential applications in the development of antiretroviral drugs, although the specific compound was not directly mentioned. The findings highlight the broad spectrum of activity against various DNA and retroviruses, pointing toward the therapeutic potential against viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antiproliferative and Anticancer Applications
The research by Al-Sanea et al. (2015) on phenylbipyridinylpyrazole derivatives, including the synthesis of compounds with a chloropyridinyl group, demonstrated broad-spectrum activity against over 60 tumor cell lines. Such studies indicate the potential use of pyrimidine derivatives in cancer treatment, particularly for compounds showing high selectivity and potency in inhibiting the growth of specific cancer cell lines (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).
Antihypertensive Potential
Irshad et al. (2021) investigated the antihypertensive effects of selected pyrimidine derivatives, including the vasodilator effects and their ability to reduce blood pressure in hypertensive rat models. This study provides insights into the cardiovascular applications of pyrimidine derivatives, offering a promising avenue for the development of new antihypertensive medications (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).
Spectral and Photophysical Studies
Chen et al. (2001) focused on the spectral properties of D-π-A molecules, including pyrimidine derivatives, showing their ability to form H-aggregates with unique photophysical characteristics. Such properties are crucial for applications in optical materials and sensors, highlighting the versatile utility of pyrimidine derivatives in materials science (Chen, Jiang, Lu, Yang, Yang, Li, & Du, 2001).
Antimicrobial Activity
Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The study demonstrates the potential of pyrimidine derivatives as antimicrobial agents, capable of inhibiting the growth of various bacterial and fungal species (Al-Juboori, 2020).
Properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-13-8-6-12(7-9-13)21-17(23)14(16(22)20-18(21)24)10-11-4-2-3-5-15(11)19/h2-10H,1H3,(H,20,22,24)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGHQZNYRYFBLE-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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